molecular formula C19H27N3O2 B5900012 1-(2-methylpropyl)-1'-propanoylspiro[4H-quinoxaline-3,4'-piperidine]-2-one

1-(2-methylpropyl)-1'-propanoylspiro[4H-quinoxaline-3,4'-piperidine]-2-one

Cat. No.: B5900012
M. Wt: 329.4 g/mol
InChI Key: QPHIQGUJMGGMBB-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-1’-propanoylspiro[4H-quinoxaline-3,4’-piperidine]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinoxaline ring fused with a piperidine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-1’-propanoylspiro[4H-quinoxaline-3,4’-piperidine]-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a quinoxaline derivative with a piperidine derivative under controlled conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-1’-propanoylspiro[4H-quinoxaline-3,4’-piperidine]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

1-(2-methylpropyl)-1’-propanoylspiro[4H-quinoxaline-3,4’-piperidine]-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-1’-propanoylspiro[4H-quinoxaline-3,4’-piperidine]-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Liproxstatin-1: A spiro compound with similar structural features, known for its ferroptosis-inhibiting properties.

    1-(2-methylpropyl)piperidine-3-carboxylic acid: Another compound with a piperidine ring, used in various chemical syntheses.

Uniqueness

1-(2-methylpropyl)-1’-propanoylspiro[4H-quinoxaline-3,4’-piperidine]-2-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its combination of a quinoxaline ring and a piperidine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2-methylpropyl)-1'-propanoylspiro[4H-quinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-4-17(23)21-11-9-19(10-12-21)18(24)22(13-14(2)3)16-8-6-5-7-15(16)20-19/h5-8,14,20H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHIQGUJMGGMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(CC1)C(=O)N(C3=CC=CC=C3N2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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